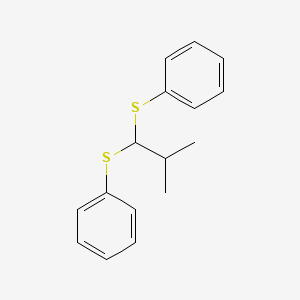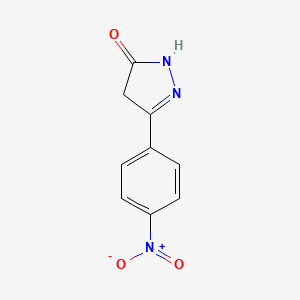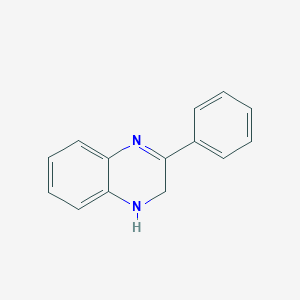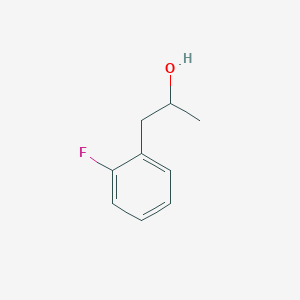![molecular formula C23H17ClN2O7 B1657047 [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate CAS No. 5529-67-9](/img/structure/B1657047.png)
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a carbamoyl group, and a chloronitrobenzoyl group
Métodos De Preparación
The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxyphenyl compound with a suitable reagent to introduce the carbamoyl group.
Introduction of the Chloronitrobenzoyl Group: The intermediate compound is then reacted with a chloronitrobenzoyl reagent under specific conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can be compared with similar compounds such as:
Cresol: A simpler phenolic compound with different reactivity and applications.
4-Iodobenzoic Acid: A compound with a similar benzoic acid structure but different functional groups.
Methylcyclohexane: An organic compound with a different ring structure and applications.
Propiedades
Número CAS |
5529-67-9 |
|---|---|
Fórmula molecular |
C23H17ClN2O7 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C23H17ClN2O7/c1-32-16-9-7-15(8-10-16)25-21(27)13-33-23(29)18-5-3-2-4-17(18)22(28)14-6-11-19(24)20(12-14)26(30)31/h2-12H,13H2,1H3,(H,25,27) |
Clave InChI |
SEVUFEQYQGKBJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide](/img/structure/B1656966.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-[(4-iodophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1656967.png)

![(4,7,7-Trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl 3,5-dinitrobenzoate](/img/structure/B1656971.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1656973.png)



![N-[1-[1-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]benzimidazol-2-yl]ethyl]-4-methylbenzamide](/img/structure/B1656980.png)
![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)
![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)
